molecular formula C11H8ClN5O2 B14911713 3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine

3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine

Cat. No.: B14911713
M. Wt: 277.66 g/mol
InChI Key: CFYXIAFKDLLULQ-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine is a chemical compound with the molecular formula C11H8ClN5O2 It is a derivative of pyridazine, a heterocyclic compound containing nitrogen atoms at positions 1 and 2 of the six-membered ring

Preparation Methods

The synthesis of 3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine typically involves the reaction of 3-chloro-6-hydrazinylpyridazine with 4-nitrobenzaldehyde. The reaction is carried out in an ethanol solvent at room temperature for 24 hours, resulting in the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted pyridazine derivatives, while reduction can lead to the formation of amino-substituted compounds .

Scientific Research Applications

3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar compounds to 3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H8ClN5O2

Molecular Weight

277.66 g/mol

IUPAC Name

6-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]pyridazin-3-amine

InChI

InChI=1S/C11H8ClN5O2/c12-10-5-6-11(16-14-10)15-13-7-8-1-3-9(4-2-8)17(18)19/h1-7H,(H,15,16)/b13-7+

InChI Key

CFYXIAFKDLLULQ-NTUHNPAUSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NN=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NN=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.